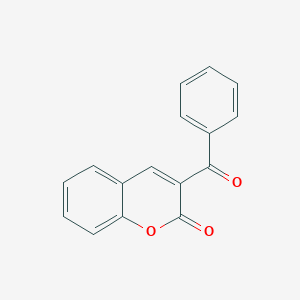

3-Benzoylcoumarin

概要

説明

3-Benzoylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, specifically, is characterized by the presence of a benzoyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcoumarin can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions . This method yields 3-Benzoylcoumarins in moderate to good yields (31–83%). Another method involves the condensation of 2-hydroxybenzaldehydes with ethyl benzoylacetate in the presence of bases such as piperidine or pyrrolidine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

化学反応の分析

Phosphine-Promoted Annulation with Alkynones

Functionalized 3-benzoylcoumarins undergo phosphine-controlled intermolecular annulation with alkynones to yield coumarin-fused cyclopentanones (Table 2) . The nucleophilicity of the phosphine dictates product selectivity:

Table 2: Phosphine-dependent product outcomes

| Phosphine | Product Class | Diastereoselectivity (dr) | Yield (%) |

|---|---|---|---|

| PPh₃ | Spiro[4.5]decan-1-one | >20:1 | 72 |

| PBu₃ | Dihydrofuran-fused cyclopentanone | >20:1 | 68 |

Mechanistic pathway:

-

Phosphine initiates nucleophilic attack at the alkynone’s β-carbon.

-

Conjugate addition forms a zwitterionic intermediate.

-

Intramolecular cyclization generates the fused cyclopentanone .

Ultrasound-Assisted Knoevenagel Condensation

3-Benzoylcoumarin derivatives were synthesized via ultrasound irradiation, significantly reducing reaction times compared to conventional methods (Table 3) .

Table 3: Ultrasound vs. conventional synthesis

| Substrate Pair | Ultrasound Time (min) | Conventional Time (h) | Yield (%) |

|---|---|---|---|

| Salicylaldehyde + Phenyl acetyl chloride | 15 | 3 | 89 |

| 5-Bromosalicylaldehyde + 2,5-Dinitrophenyl acetyl chloride | 20 | 4 | 76 |

Key advantages:

Biological Activity and Further Functionalization

This compound hybrids exhibit pharmacological potential. For example:

-

NO-donor hybrids : Compound 3 (4-fluorobenzyl derivative) showed IC₅₀ values of 0.5–143 nM against drug-resistant cancers .

-

MAO-B inhibitors : Introduction of a 3-methyl-7-(3-chlorobenzyloxy) group enhanced selectivity (SI = 2500) for MAO-B over MAO-A .

Mechanistic Insights

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-benzoylcoumarin derivatives as anticancer agents. For instance, a series of benzylidene coumarin derivatives demonstrated significant cytotoxicity against human cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer). Notably, compound 5 exhibited an IC50 value of 3.56 µM against PC-3 cells, outperforming standard treatments like erlotinib . The structure-activity relationship (SAR) analysis indicated that modifications at the hydrazone moiety significantly influenced the cytotoxicity, with certain substitutions yielding enhanced activity.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. A study assessed the antibacterial activity of various this compound derivatives against standard strains of E. coli and S. aureus. The results indicated that while most compounds showed minimal activity alone, some exhibited synergistic effects when combined with antibiotics under blue LED light exposure, reducing the minimum inhibitory concentration (MIC) significantly for certain resistant strains .

Photobiological Applications

2.1 Photodynamic Therapy (PDT)

The photobiological properties of this compound derivatives make them suitable candidates for photodynamic therapy. The ability to modulate their activity through light exposure enhances their therapeutic potential against resistant bacterial strains. In particular, the combination of these compounds with blue LED light has shown promise in increasing their antibacterial effectiveness, suggesting a novel approach to combat antibiotic resistance .

Optoelectronic Applications

3.1 Semiconductor Properties

Research has demonstrated that this compound exhibits semiconductor behavior, making it a candidate for use in optoelectronic devices such as diodes and sensors. A study focused on its optical properties revealed that the compound could be utilized in various applications due to its favorable electronic characteristics . The findings suggest that by manipulating solvent environments and concentrations, the optoelectronic properties can be optimized for specific applications.

Summary of Key Findings

作用機序

3-Benzoylcoumarin can be compared with other coumarin derivatives, such as:

7-Hydroxycoumarin: Known for its anticoagulant properties.

4-Methylcoumarin: Exhibits antimicrobial and antioxidant activities.

Coumarin-3-carbaldehyde: Used in the synthesis of various organic compounds.

Uniqueness: this compound stands out due to its benzoyl group at the third position, which imparts unique chemical reactivity and biological activity. This structural modification enhances its potential as a therapeutic agent and a versatile reagent in organic synthesis.

類似化合物との比較

- 7-Hydroxycoumarin

- 4-Methylcoumarin

- Coumarin-3-carbaldehyde

- 3-Aroylcoumarins

- 3-Carboethoxycoumarin

生物活性

3-Benzoylcoumarin, a derivative of coumarin, has garnered attention for its diverse biological activities, particularly in anticancer and neuroprotective applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Knoevenagel reaction, which combines salicylaldehyde with benzoylacetate. This reaction typically yields high purity and yield rates (85-97%) for the methoxy derivatives, which can be further hydrolyzed to obtain hydroxy-3-benzoylcoumarins .

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound and its derivatives. For instance, compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from 3.56 µM to 10.22 µM against PC-3 cells, indicating strong potential as anticancer agents .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | PC-3 | 10.22 | EGFR inhibition |

| 4b | PC-3 | 3.56 | Dual targeting of EGFR/PI3K/Akt/m-TOR pathway |

| 4c | MDA-MB-231 | 8.5 | EGFR inhibition |

| 5 | PC-3 | 0.1812 | PI3Kβ inhibition |

The mechanism underlying these activities often involves the inhibition of key signaling pathways such as EGFR and PI3K/Akt/m-TOR, which are crucial for cancer cell proliferation and survival .

Neuroprotective Activity

Research has indicated that certain derivatives of this compound exhibit monoamine oxidase (MAO) inhibitory activity, which is significant for neuroprotection in conditions like Parkinson's disease. Compounds have shown varying degrees of MAO-B inhibition, suggesting their potential in slowing disease progression .

Table 2: MAO Inhibition Data for this compound Derivatives

| Compound | MAO-B Inhibition (%) |

|---|---|

| C55a | 70 |

| C55b | 65 |

| C55c | 80 |

Case Studies and Research Findings

- Cytotoxicity Study : A study evaluated several benzylidene coumarin derivatives for their cytotoxic effects on cancer cell lines. Among them, compound 5 not only showed high cytotoxic activity but also demonstrated dual inhibitory effects on both EGFR and PI3Kβ pathways, highlighting its potential as a therapeutic agent against cancer .

- Neuroprotection Research : Another study focused on the neuroprotective effects of hydroxy-3-benzoylcoumarins. It was found that these compounds could significantly inhibit MAO-B activity, providing a basis for their use in treating neurodegenerative diseases like Parkinson's .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Benzoylcoumarin, and how are the products characterized?

- Methodological Answer : this compound is synthesized via a two-step process. First, methoxy-3-benzoylcoumarin precursors are prepared using Knoevenagel condensation with substituted salicylaldehydes and methyl benzoylacetate, achieving yields of 74–98% . For derivatives, refluxing this compound with NaOH and 4-hydroxycoumarin liberates CO₂, forming bicyclic structures (e.g., benzo[c]coumarins) over 15 hours . Characterization employs IR (carbonyl and lactone peaks), ¹H/¹³C-NMR (coumarin proton environments), and mass spectrometry (molecular ion peaks) .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- IR Spectroscopy : Identifies lactone (C=O, ~1700 cm⁻¹) and benzoyl (C=O, ~1650 cm⁻¹) groups.

- NMR : ¹H-NMR resolves coumarin aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm); ¹³C-NMR confirms carbonyl carbons.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 264 for this compound) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Sodium acetate in acetic acid enhances cyclization efficiency for triazolyl derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux (100–120°C) ensures complete lactonization but may require adjustment to prevent decomposition .

- Workup : Acidic quenching post-reaction isolates precipitates, with yields >90% achievable via recrystallization .

Q. How do solvent polarity and concentration affect the optical properties of this compound?

- Methodological Answer : Solvatochromic shifts are studied using UV-Vis and fluorescence spectroscopy. For example:

- In non-polar solvents (e.g., hexane), emission peaks at ~450 nm due to restricted intramolecular rotation.

- In polar solvents (e.g., methanol), polarity-induced stabilization red-shifts absorbance (λₐᵦₛ ~320 nm) and quenches fluorescence via solvent relaxation .

- Concentration-dependent aggregation : Higher concentrations (>1 mM) may cause π-π stacking, altering extinction coefficients .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Bioassay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin).

- Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring enhance antiproliferative activity).

- Data Validation : Replicate studies under controlled conditions and cross-reference with crystallographic data (e.g., Table 1 in ) to confirm compound integrity .

Q. What crystallographic methods elucidate the molecular structure of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data Collection : Crystals grown via slow evaporation (e.g., ethanol/water) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Software (e.g., SHELXL) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles between coumarin and benzoyl moieties (~15–20°).

- Validation : Check R-factors (<0.05) and thermal parameters to confirm accuracy .

Q. Data Contradiction Analysis

Q. How should discrepancies in reaction yields between studies be investigated?

- Methodological Answer :

- Parameter Audit : Compare catalyst loading (e.g., 10 mol% vs. 20 mol% sodium acetate), solvent purity, and inert atmosphere use.

- Byproduct Identification : Use HPLC-MS to detect side products (e.g., uncyclized intermediates).

- Replication : Repeat experiments with identical reagents (e.g., Sigma-Aldrich vs. TCI Chemicals) to isolate vendor-specific variability .

特性

IUPAC Name |

3-benzoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMPRKJYKSRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075144 | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-74-8 | |

| Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZOYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。